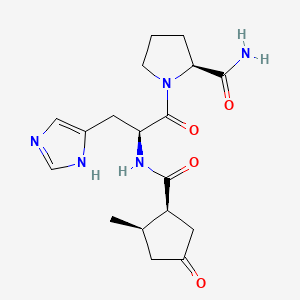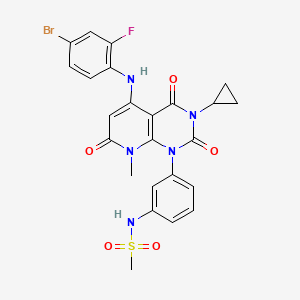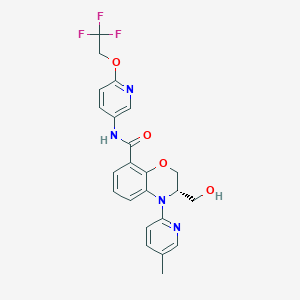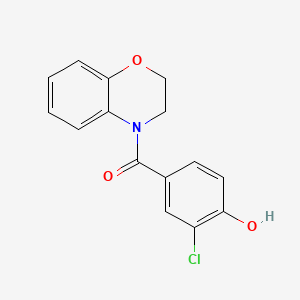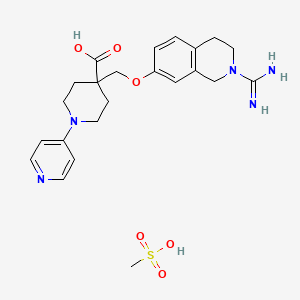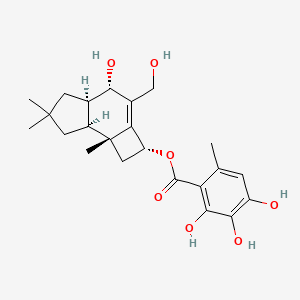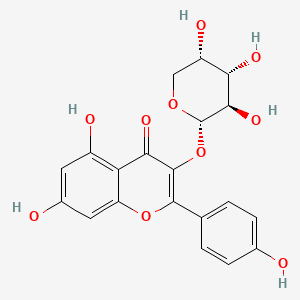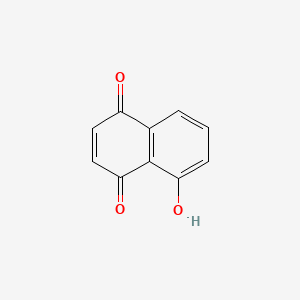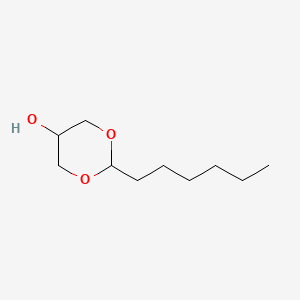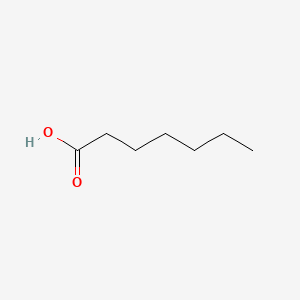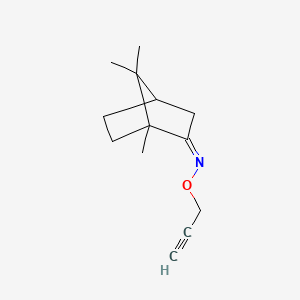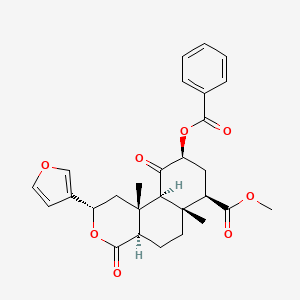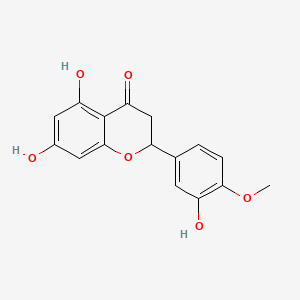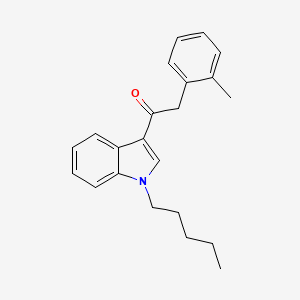
1-Pentyl-3-(2-methylphenylacetyl)indole
Vue d'ensemble
Description
1-Pentyl-3-(2-methylphenylacetyl)indole, also known as JWH-251, is a chemical compound with the molecular formula C22H25NO . It is a member of a class of cannabimimetic indoles .
Synthesis Analysis
The synthesis of 1-Pentyl-3-(2-methylphenylacetyl)indole involves the Okauchi modification of the Friedel–Crafts reaction . In this procedure, the substrate indole is stirred in dichloromethane with 1.5 equivalents of 1-pentyl-3-(2-methylphenylacetyl) .Molecular Structure Analysis
The molecular structure of 1-Pentyl-3-(2-methylphenylacetyl)indole consists of a pentyl group attached to an indole ring, which is further connected to a 2-methylphenylacetyl group . The exact mass of the molecule is 319.193614421 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Pentyl-3-(2-methylphenylacetyl)indole include a molecular weight of 319.4 g/mol, a XLogP3-AA value of 5.4, no hydrogen bond donors, one hydrogen bond acceptor, and seven rotatable bonds .Applications De Recherche Scientifique
Cannabinoid Receptor Affinity and Agonism
1-Pentyl-3-(2-methylphenylacetyl)indole is part of a class of cannabimimetic indoles with varying affinities for the cannabinoid CB1 and CB2 receptors. Compounds within this class, especially those with a 2-substituted phenylacetyl group, demonstrate good affinity for both receptors. Specifically, 1-pentyl-3-(2-methylphenylacetyl)indole, among others, shows a five-fold selectivity for the CB1 receptor over the CB2 receptor, indicating its potential as a highly efficacious agonist at the CB1 receptor and a partial agonist at the CB2 receptor. This suggests its significance in research focused on the cannabinoid system's role in physiological and pathological processes (Huffman et al., 2005).
Chemoselectivity in Synthesis
The compound's structural framework is relevant in the field of synthetic organic chemistry, particularly in palladium-catalyzed arylation methods. Such methods have been applied to indoles, demonstrating high selectivity and efficiency. This area of research provides insights into regioselectivity and mechanistic pathways in the functionalization of indoles, which is crucial for the synthesis of complex molecules with potential pharmaceutical applications (Lane et al., 2005).
Role in Forensic Science
Detection and identification of new potential synthetic cannabinoids, including 1-pentyl-3-(2-methylphenylacetyl)indole, in seized materials highlight the compound's relevance in forensic science. Its identification in bulk powders indicates the ongoing challenge of monitoring and controlling new psychoactive substances in illegal drug markets. Such studies are crucial for law enforcement and public health agencies to adapt their strategies in response to the evolving landscape of substance abuse (Jankovics et al., 2012).
Propriétés
IUPAC Name |
2-(2-methylphenyl)-1-(1-pentylindol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO/c1-3-4-9-14-23-16-20(19-12-7-8-13-21(19)23)22(24)15-18-11-6-5-10-17(18)2/h5-8,10-13,16H,3-4,9,14-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIPNGRKUAVSBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC=C3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80235555 | |
| Record name | JWH-251 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80235555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pentyl-3-(2-methylphenylacetyl)indole | |
CAS RN |
864445-39-6 | |
| Record name | 2-(2-Methylphenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=864445-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | JWH-251 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864445396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JWH-251 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80235555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JWH-251 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55H9NDH32M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



